Urea Carbonylamino Bridge versus Amide Linker: Differentiated Hydrogen-Bonding Capacity and Conformational Preference
The target compound features a urea-type carbonylamino bridge (benzothiazole-NH–C(=O)–cyclopropane), which introduces an additional hydrogen-bond acceptor (the urea carbonyl) and restricts rotation differently compared to the simple amide linkage present in N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 77414-54-1) . In a medicinal chemistry context, 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives demonstrated consistent anti-Parkinsonian activity in haloperidol-induced catalepsy models in mice, with halogen-substituted analogs (including chloro) exhibiting moderate efficacy [1]. Separately, a direct head-to-head comparison of benzothiazole amides versus ureas in adenosine A₂B antagonist programs revealed that replacing the amide with a urea altered both potency and A₂A/A₁ selectivity profiles, underscoring that the two linkers are not functionally interchangeable [2].
| Evidence Dimension | Linker type (urea carbonylamino vs. amide) and associated biological activity trend |
|---|---|
| Target Compound Data | Urea-type carbonylamino bridge (benzothiazole-NH–C(=O)–cyclopropane); no direct target-specific bioactivity data available in the public domain. |
| Comparator Or Baseline | N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 77414-54-1) – amide linker; benzothiazole urea derivatives in adenosine receptor patent families (US20040242576; US 6,727,247). |
| Quantified Difference | Not quantifiable for the target compound itself. Class-level SAR indicates that urea vs. amide substitution at the benzothiazole 2-position yields distinct adenosine receptor affinity and selectivity profiles (exact Ki values patent-protected and compound-specific) [2][3]. |
| Conditions | Inferred from: (i) haloperidol-induced catalepsy mouse model for benzothiazole-urea derivatives [1]; (ii) adenosine A₂A/A₂B/A₁ receptor binding assays for benzothiazole amide/urea comparator series [2][3]. |
Why This Matters
For procurement decisions in adenosine receptor or CNS drug discovery programs, the urea bridge provides a distinct pharmacophore that cannot be replicated by amide analogs; selecting the correct linker chemotype is critical to maintaining the intended target engagement profile.
- [1] Azam, F. et al. Structure-based design, synthesis, and molecular modeling studies of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives as novel anti-Parkinsonian agents. Med. Chem. Res. 2012, 21, 2630–2643. View Source
- [2] Flohr, A. et al. Urea substituted benzothiazoles. U.S. Patent US20040242576A1, 2004. View Source
- [3] Firooznia, F. et al. Substituted benzothiazole amide derivatives. U.S. Patent 6,727,247, 2004. View Source
